Product packaging for 1-Bromohexa-2,4-diene(Cat. No.:)

1-Bromohexa-2,4-diene

Cat. No.: B11751702
M. Wt: 161.04 g/mol
InChI Key: ULHCRFLCOFWWGU-UHFFFAOYSA-N
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Description

1-Bromohexa-2,4-diene is an organic compound with the molecular formula C6H9Br and a molecular weight of 161.04 g/mol . It is characterized by a hexadiene chain substituted with a bromine atom, and it is also known by synonyms such as 2,4-Hexadienyl bromide and Sorbyl Bromide . This compound is supplied with the CAS Number 63072-78-6 and should be stored under refrigeration at 2-8°C . As a diene with an active halide, this compound serves as a versatile building block in organic synthesis. It can be used to prepare more complex molecular architectures, as suggested by its relation to intermediates used in the synthetic study of natural products . Specifically, related dibromo compounds like (2E,4E)-1,6-Dibromohexa-2,4-diene are utilized in chemical synthesis, indicating the potential for this class of molecules to participate in carbon-carbon bond-forming reactions, such as cross-couplings or as precursors for Diels-Alder reactions . Researchers may find value in this compound for constructing complex cyclic systems or for incorporation into larger, biologically relevant target molecules. This product is intended for research purposes and is not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9Br B11751702 1-Bromohexa-2,4-diene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H9Br

Molecular Weight

161.04 g/mol

IUPAC Name

1-bromohexa-2,4-diene

InChI

InChI=1S/C6H9Br/c1-2-3-4-5-6-7/h2-5H,6H2,1H3

InChI Key

ULHCRFLCOFWWGU-UHFFFAOYSA-N

Canonical SMILES

CC=CC=CCBr

Origin of Product

United States

Contextual Significance of Halogenated Conjugated Dienes in Synthetic Chemistry

Halogenated conjugated dienes are prized in organic synthesis for their rich and varied reactivity. The presence of a halogen atom, such as bromine, in conjugation with a diene system introduces a unique set of electronic and steric properties. This allows them to participate in a wide range of chemical transformations, making them valuable precursors for the synthesis of natural products and other complex organic molecules. whiterose.ac.ukrsc.org Their utility stems from the ability of the halogen to act as a good leaving group in substitution reactions and to direct the regioselectivity of various addition reactions. Furthermore, the conjugated diene moiety is a key structural motif for cycloaddition reactions, most notably the Diels-Alder reaction, which is a powerful tool for the formation of cyclic systems with high stereocontrol. whiterose.ac.uk

The strategic placement of a halogen on the diene framework also opens up avenues for cross-coupling reactions, such as the Suzuki and Sonogashira reactions. nih.gov These powerful carbon-carbon bond-forming reactions have become indispensable in modern synthesis, and halogenated dienes serve as excellent substrates. This versatility makes them crucial intermediates in the construction of complex molecular frameworks found in pharmaceuticals, agrochemicals, and materials science. rsc.orgmdpi.com

Historical Overview of Research on Bromodienes

The study of brominated dienes, or bromodienes, has a rich history intertwined with the broader development of organic chemistry. Early research focused on the fundamental reactivity of these compounds, including their addition and substitution reactions. A significant body of work has been dedicated to understanding the influence of the bromine atom on the reactivity and stability of the conjugated system.

Over the years, the focus has shifted towards harnessing the synthetic potential of bromodienes. The advent of transition metal-catalyzed cross-coupling reactions in the latter half of the 20th century marked a turning point, dramatically expanding the synthetic utility of these compounds. mdpi.com More recently, research has explored the synthesis of highly substituted and stereochemically defined bromodienes, which are essential for the asymmetric synthesis of complex target molecules. whiterose.ac.ukrsc.org The development of new synthetic methods, including those that avoid the use of toxic reagents, has also been a key area of investigation. whiterose.ac.uk This ongoing research continues to uncover new applications for bromodienes in various fields of chemical science.

Structural Features and Stereochemical Configurations Relevant to Reactivity

The reactivity of 1-Bromohexa-2,4-diene is intrinsically linked to its structural and stereochemical features. The molecule consists of a six-carbon chain with a bromine atom at the first position and conjugated double bonds at the second and fourth positions. The presence of the conjugated diene system allows for the delocalization of π-electrons, which contributes to its stability. libretexts.org

The stereochemistry of the double bonds is of paramount importance as it dictates the geometry of the products formed in subsequent reactions. whiterose.ac.uk this compound can exist as different stereoisomers, with the (2E,4E) and (2E,4Z) configurations being of particular interest in synthetic applications. The specific arrangement of substituents around the double bonds influences the molecule's conformation and, consequently, its accessibility to reagents. For instance, the stereochemistry of the diene is crucial in Diels-Alder reactions, as it directly translates into the stereochemistry of the resulting cyclohexene (B86901) ring. whiterose.ac.uk

PropertyValue
Molecular FormulaC6H9Br
Molecular Weight161.042 g/mol
Common Stereoisomers(2E,4E), (2E,4Z) whiterose.ac.ukacs.org

The bromine atom at the C1 position is a key functional handle. Its electronegativity influences the electron density of the diene system, and it serves as an excellent leaving group in nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups at this position.

Overview of Research Trajectories Pertaining to 1 Bromohexa 2,4 Diene

Direct Halogenation Approaches for Diene Systems

Direct halogenation of dienes offers a straightforward route to introduce a bromine atom into the hydrocarbon backbone. These methods often rely on the reactivity of the double bonds and the adjacent allylic positions.

Allylic Bromination Strategies Utilizing N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is a widely used reagent for the selective bromination of the allylic position of alkenes and dienes. libretexts.orgmasterorganicchemistry.com The reaction proceeds via a free radical chain mechanism, which is initiated by light or a radical initiator. masterorganicchemistry.com The key advantage of using NBS is that it provides a low, constant concentration of molecular bromine (Br₂), which favors allylic substitution over the competing electrophilic addition to the double bonds. libretexts.orgmasterorganicchemistry.com

When hexa-2,4-diene is treated with NBS, bromination occurs at the allylic positions (C1 and C6). The reaction can lead to a mixture of products due to the presence of two double bonds and the possibility of allylic rearrangement. winona.educhegg.com The reaction of trans-2-hexene (B1208433) with NBS, for instance, yields a mixture of 4-bromo-2-hexene and 2-bromo-3-hexene, demonstrating the occurrence of allylic rearrangement. winona.edu For hexa-2,4-diene, the expected products would be this compound and potentially other isomers depending on the specific reaction conditions and the stereochemistry of the starting diene. chegg.com

The mechanism involves the abstraction of an allylic hydrogen by a bromine radical to form a resonance-stabilized allylic radical. libretexts.orgyoutube.com This radical can then react with Br₂ to form the allylic bromide and regenerate a bromine radical, continuing the chain reaction. libretexts.org

Table 1: Products of NBS Bromination of Hexenes

Starting AlkeneMajor ProductsRelative AbundanceReference
trans-2-Hexene4-Bromo-2-hexene50% winona.edu
2-Bromo-3-hexene32% winona.edu
1-Hexene1-Bromo-2-hexene56% winona.edu
3-Bromo-1-hexene10% winona.edu
3-Hexene4-Bromo-2-hexene58% winona.edu
2-Bromo-3-hexene41% winona.edu

Regioselective and Stereoselective Bromination Techniques

Achieving regioselectivity and stereoselectivity in the bromination of dienes is a significant challenge. The addition of bromine (Br₂) to a conjugated diene like 1,3-butadiene (B125203) can result in both 1,2- and 1,4-addition products. msu.edumasterorganicchemistry.com The ratio of these products can be influenced by reaction conditions such as temperature. msu.edu

For hexa-2,4-diene, electrophilic addition of HBr leads to the formation of a resonance-stabilized allylic carbocation. libretexts.orglibretexts.org The subsequent attack by the bromide ion can occur at two different positions, leading to a mixture of products. libretexts.orglibretexts.org

To achieve selective synthesis of this compound, specific reagents and conditions are necessary. For instance, the reaction of (2E,4E)-hexa-2,4-dien-1-ol with phosphorus tribromide (PBr₃) in dichloromethane (B109758) at low temperatures has been used for the synthesis of (2E,4E)-1-bromohexa-2,4-diene. acs.org Another approach involves the use of carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃) to convert an allylic alcohol to the corresponding bromide. whiterose.ac.uk

Cross-Coupling Strategies for Olefinic C-Br Bond Formation

Cross-coupling reactions, particularly those catalyzed by palladium, have become powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These methods offer high selectivity and functional group tolerance for the synthesis of bromodienes.

Palladium-Catalyzed Cross-Coupling Protocols

Palladium-catalyzed cross-coupling reactions provide versatile pathways to synthesize complex molecules, including substituted dienes. chemrxiv.orgresearchgate.netdivyarasayan.org These reactions typically involve the oxidative addition of an organic halide to a Pd(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst. kochi-tech.ac.jp

Suzuki–Miyaura Coupling Variants for Bromodiene Synthesis

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate. kochi-tech.ac.jplibretexts.org This reaction is known for its mild conditions, high functional group tolerance, and the low toxicity of the boron reagents. libretexts.orgorganic-chemistry.org

While typically used to form a new C-C bond where the bromine was, variants of the Suzuki-Miyaura coupling can be envisioned for the synthesis of this compound. For instance, a diene-containing organoboron compound could be coupled with a bromine source. More commonly, a pre-existing bromo-alkenyl component would be coupled with another fragment. Recent advancements have demonstrated the synthesis of multi-substituted 1,3-dienes via Suzuki-Miyaura coupling enabled by a 1,4-palladium migration. nih.gov Iron-catalyzed Suzuki-Miyaura coupling of propargyl electrophiles with alkenylborates has also been developed for the stereoselective synthesis of 1,4-enynes. rsc.org

Stille Coupling Methods for Bromodiene Synthesis

The Stille coupling is another powerful palladium-catalyzed cross-coupling reaction that involves the reaction of an organostannane with an organic halide or pseudohalide. organic-chemistry.orglibretexts.org A significant advantage of the Stille reaction is the stability of the organostannane reagents. organic-chemistry.org

The synthesis of bromodienes using Stille coupling could involve the reaction of a diene-containing organostannane with a bromine-containing electrophile. The versatility of the Stille coupling allows for a wide range of R-groups on both the organostannane and the halide. organic-chemistry.org While highly effective, a major drawback of the Stille coupling is the toxicity of the tin compounds used. organic-chemistry.orglibretexts.org

Table 2: Comparison of Suzuki-Miyaura and Stille Coupling

FeatureSuzuki-Miyaura CouplingStille Coupling
Organometallic Reagent Organoboron compounds (boronic acids, esters)Organostannanes (organotin compounds)
Catalyst Palladium complexesPalladium complexes
Advantages Mild reaction conditions, low toxicity of reagents, high functional group toleranceStable organometallic reagents, wide scope of reactants
Disadvantages Potential for side reactions with certain functional groupsHigh toxicity of tin reagents and byproducts
Negishi and Kumada-Corriu Approaches to Functionalized Bromodienes

The Negishi and Kumada-Corriu couplings are powerful carbon-carbon bond-forming reactions that can be applied to the synthesis of functionalized bromodienes.

The Negishi coupling involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. For the synthesis of bromodienes, this would typically involve the coupling of a brominated diene precursor with an organozinc reagent.

The Kumada-Corriu coupling , reported independently by the Corriu and Kumada groups in 1972, utilizes a Grignard reagent and an organic halide with a nickel or palladium catalyst. wikipedia.org This reaction was one of the first catalytic cross-coupling methods to be developed. wikipedia.orgorganic-chemistry.org It is particularly advantageous for the synthesis of some compounds due to the direct use of Grignard reagents, which avoids the extra step of converting them to organozinc compounds as required in the Negishi coupling. organic-chemistry.org However, a limitation of the Kumada coupling is that the halide partner must be compatible with the highly reactive organomagnesium compounds. organic-chemistry.org

Both the Negishi and Kumada-Corriu reactions have been instrumental in the synthesis of various organic compounds, including complex molecules and polymers. wikipedia.organu.edu.au For instance, the Kumada coupling is used in the industrial-scale production of aliskiren, a medication for hypertension, and in the synthesis of polythiophenes for organic electronic devices. wikipedia.org

Below is a table summarizing the key features of these two coupling reactions:

FeatureNegishi CouplingKumada-Corriu Coupling
Organometallic Reagent OrganozincGrignard Reagent (Organomagnesium)
Organic Halide Alkyl, Vinyl, ArylAlkyl, Vinyl, Aryl
Catalyst Nickel or PalladiumNickel or Palladium
Key Advantage Broader substrate scope for halidesDirect use of readily available Grignard reagents
Key Limitation Requires preparation of organozinc reagentHalide must be compatible with Grignard reagent

Nickel-Catalyzed Methodologies for Bromodiene Scaffolds

Nickel-catalyzed cross-coupling reactions provide a cost-effective and efficient alternative for the synthesis of bromodiene scaffolds. organic-chemistry.orgthieme-connect.com Nickel catalysts can be used in Kumada-type couplings, offering an economical route for forming carbon-carbon bonds. organic-chemistry.org Research has demonstrated the utility of nickel catalysis in the coupling of aryl boronic acids, including those with functional groups that could be challenging for other catalytic systems. researchgate.net

Recent advancements in nickel catalysis have focused on expanding the scope of these reactions. For example, nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids has been achieved through the activation of strong carbon-fluorine bonds under mild conditions. beilstein-journals.org Furthermore, nickel-catalyzed C-H alkylation with secondary or tertiary alkyl bromides has been developed, showcasing the versatility of nickel in facilitating challenging transformations that may involve radical pathways. organic-chemistry.org These developments suggest the potential for nickel-catalyzed methods to be applied to the synthesis of complex bromodienes.

Copper-Mediated Synthetic Pathways

Copper-catalyzed reactions represent another important avenue for the synthesis of complex organic molecules, including dienes. escholarship.org While direct synthesis of this compound via copper catalysis is not explicitly detailed in the provided results, the principles of copper-catalyzed cross-coupling and functionalization are relevant. Copper catalysis is known to be effective in various transformations, including those involving radical intermediates. epfl.ch

Recent research has explored copper-catalyzed C(sp³)–Si and C(sp³)–B bond formations, which are valuable for creating building blocks for further cross-coupling reactions. beilstein-journals.org Additionally, copper-catalyzed reactions involving allenes as π-ligands have been investigated, demonstrating the potential to influence the outcome of coupling reactions. escholarship.org These studies underscore the versatility of copper catalysis in modern organic synthesis.

Olefin Metathesis-Based Syntheses Involving Bromodiene Precursors

Olefin metathesis is a powerful and versatile reaction in organic synthesis that allows for the rearrangement of carbon-carbon double bonds. numberanalytics.comorganic-chemistry.orgresearchgate.net This reaction, catalyzed by transition metal complexes (most notably those of ruthenium and molybdenum), can be employed in the synthesis of dienes through several strategies, including ring-closing metathesis (RCM) and cross-metathesis (CM). organic-chemistry.orgmdpi.com

In the context of synthesizing bromodienes, a potential strategy would involve the cross-metathesis of a brominated olefin with another olefin. For example, the reaction of a bromo-substituted terminal alkene with another alkene in the presence of a Grubbs catalyst could lead to the formation of a brominated diene. psu.edu The efficiency and stereoselectivity of such a reaction would depend on the specific catalyst and reaction conditions used. The development of highly active and selective metathesis catalysts has significantly expanded the scope of this reaction, making it a valuable tool for accessing complex molecular architectures. organic-chemistry.org

Olefination Reactions for Diene Construction

Wittig-Type and Related Olefination Reactions

The Wittig reaction and its variations are classic and widely used methods for the formation of carbon-carbon double bonds, making them highly relevant for the synthesis of dienes. researchgate.net These reactions typically involve the reaction of a phosphorus ylide with an aldehyde or ketone.

For the synthesis of a diene like this compound, a Wittig-type approach could involve the reaction of a phosphorus ylide containing a bromo-substituted vinyl group with an appropriate aldehyde. However, traditional Wittig reactions can sometimes suffer from a lack of stereoselectivity, producing mixtures of (E) and (Z) isomers. researchgate.net

To address this, several modifications of the Wittig reaction, such as the Horner-Wadsworth-Emmons (HWE) reaction, have been developed. The HWE reaction often provides higher (E)-selectivity in the formation of the double bond. researchgate.net There are also reports of vinylogous Wittig reactions, which can be used to synthesize dienes, though they may also result in mixtures of isomers. nih.gov

Recent research has focused on developing more stereoselective and efficient Wittig-type reactions for diene synthesis. For example, a salt-free Wittig olefination between phosphines, aldehydes, and allylic carbonates has been reported as a general method for the synthesis of trisubstituted 1,3-dienes with high stereoselectivity. acs.org

Transformation of Precursor Alcohols into Bromodienes

The conversion of allylic alcohols, specifically hexa-2,4-dien-1-ol, into this compound is a frequently employed and effective synthetic strategy. This transformation hinges on the substitution of the alcohol's hydroxyl group with a bromine atom. The success of this reaction is critical as it generates a reactive intermediate used in various subsequent synthetic steps, including the construction of complex natural products. whiterose.ac.ukresearchgate.netresearchgate.net Reagents like phosphorus tribromide are commonly used for this purpose, offering a reliable method for this conversion. manac-inc.co.jpmasterorganicchemistry.com The reaction generally proceeds effectively for primary and secondary alcohols. byjus.com

Utilization of Phosphorus Tribromide (PBr₃) in Bromination Reactions

Phosphorus tribromide (PBr₃) is a prominent and highly effective reagent for converting primary and secondary alcohols into their corresponding alkyl bromides. masterorganicchemistry.combyjus.com This method is favored over others, such as using hydrobromic acid, because it minimizes the risk of carbocation rearrangements, ensuring a more predictable reaction outcome. masterorganicchemistry.combyjus.com

The reaction mechanism involves an initial activation of the alcohol's hydroxyl group by the electrophilic phosphorus atom. This forms a phosphorus-oxygen bond and creates an excellent leaving group. Subsequently, a bromide ion, displaced from the phosphorus, acts as a nucleophile and attacks the carbon atom bearing the activated hydroxyl group in an Sₙ2 (Substitution Nucleophilic Bimolecular) reaction. byjus.comcommonorganicchemistry.com This Sₙ2 pathway dictates that the reaction proceeds with an inversion of stereochemistry at the chiral carbon center, if one is present. byjus.comcommonorganicchemistry.com

In the synthesis of this compound and its derivatives, (2E,4E)-hexa-2,4-dien-1-ol is used as the starting material. The reaction is typically carried out in an anhydrous solvent, such as dichloromethane (DCM) or diethyl ether (Et₂O), at reduced temperatures to control reactivity. acs.orgrsc.orgacs.org For instance, the reaction of (2E,4E)-hexa-2,4-dien-1-ol with PBr₃ in anhydrous DCM at -10 °C for three hours under a nitrogen atmosphere yields (2E,4E)-1-bromohexa-2,4-diene. acs.orgacs.org Similarly, a 77% yield of (E)-1-bromo-5-methylhexa-2,4-diene was achieved by treating (E)-5-methylhexa-2,4-dien-1-ol with PBr₃ in anhydrous diethyl ether at 0 °C. rsc.org

Table 1: Synthesis of Bromodienes using PBr₃

Precursor Alcohol Product Reagents & Conditions Yield Reference
(2E,4E)-Hexa-2,4-dien-1-ol (2E,4E)-1-Bromohexa-2,4-diene PBr₃, DCM, -10 °C, 3 h, N₂ atm Not specified acs.orgacs.org
(E)-5-Methylhexa-2,4-dien-1-ol (E)-1-Bromo-5-methylhexa-2,4-diene PBr₃, anhydrous Et₂O, 0 °C 77% rsc.org

Emerging Synthetic Routes and Strategic Innovations

While the use of PBr₃ on precursor alcohols is a well-established method, the demand for highly functionalized and stereochemically complex molecules has driven the development of more advanced synthetic strategies. engineering.org.cnresearchgate.net The synthesis of natural products, in particular, often requires innovative approaches to create specific structural motifs like conjugated bromodienes. bohrium.com

One area of strategic innovation involves the development of novel reagents for bromoolefination. For example, in the asymmetric total synthesis of (+)-majusculoic acid, a marine natural product, a new Kocienski-Julia-type reagent was developed for the stereoselective construction of the required bromodiene system, achieving a high yield. bohrium.com Such methodological advancements are crucial for efficiently synthesizing complex halogenated compounds. bohrium.com

Furthermore, broader strategies in biomimetic synthesis, which draws inspiration from natural biosynthetic pathways, are influencing how chemists approach the construction of complex molecules. engineering.org.cn These strategies focus on recognizing and utilizing key biogenetic building blocks to assemble natural products efficiently. This approach allows for the creation of diverse molecular libraries and can lead to the discovery of novel synthetic routes that are more efficient and atom-economical. engineering.org.cn These strategic innovations, which emphasize efficiency and the ability to generate molecular complexity, are expected to play a significant role in the future synthesis of this compound and its more complex derivatives.

Pericyclic Reactions and Cycloadditions

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. For this compound, the most significant of these are cycloadditions, particularly the Diels-Alder reaction, and electrocyclic reactions.

The Diels-Alder reaction is a powerful [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile. ed.ac.ukmasterorganicchemistry.comslideshare.netwikipedia.orgwikipedia.orgresearchgate.net this compound, with its conjugated double bonds, serves as the 4π-electron component in these reactions. Functionalized dienes like this compound and its derivatives are important intermediates in the synthesis of complex natural products. For instance, a closely related compound, (2E,4Z)-6-(benzyloxy)-4-bromohexa-2,4-dien-1-ol, has been synthesized and utilized as a key precursor for the AB-ring system of hexacyclinic acid via a Diels-Alder reaction. researchgate.netpharmaguideline.comlscollege.ac.inpearson.comchemistrylearner.com The reaction typically requires the diene to adopt an s-cis conformation to allow for the concerted formation of two new sigma bonds with the dienophile. researchgate.net

The general reactivity in a normal demand Diels-Alder reaction is enhanced by electron-donating groups on the diene and electron-withdrawing groups on the dienophile. masterorganicchemistry.comresearchgate.netanu.edu.au The bromine atom on this compound is electron-withdrawing, which can influence the reaction's electronic demand.

The Inverse Electron Demand Diels-Alder (IEDDA) reaction reverses the typical electronic requirements of the reactants. researchgate.netedu.krd This reaction involves an electron-poor diene and an electron-rich dienophile. researchgate.net The bromine atom in this compound acts as an electron-withdrawing group, making the diene system electron-poor. Consequently, this compound is well-suited to act as the diene component in IEDDA reactions, where it would react efficiently with electron-rich dienophiles such as vinyl ethers or enamines. researchgate.netmasterorganicchemistry.com

However, the specific reactivity of this compound acting as a dienophile in an IEDDA reaction is not well-documented in the literature. Its inherent structure is that of a diene, making its primary role in cycloadditions that of the 4π-electron partner. For it to act as a dienophile, it would need to react with an even more electron-deficient diene, a scenario that is less common.

The presence of the bromine atom on the diene backbone has a profound impact on the stereochemical outcome of Diels-Alder reactions. Research has shown that the substitution of a hydrogen atom with bromine can dramatically enhance stereocontrol. vaia.comresearchgate.net In one study comparing a non-brominated diene with its bromine-containing counterpart, the non-brominated version yielded four diastereomeric products. In stark contrast, the brominated diene gave only a single stereoisomer, demonstrating complete π-diastereofacial and endo/exo stereoselection. vaia.comresearchgate.net This remarkable level of control is attributed to the steric and electronic effects of the bromine substituent, which can effectively block one face of the diene or disfavor certain transition states, leading to a highly selective reaction. vaia.comacs.org

The regioselectivity of the Diels-Alder reaction is also influenced by substituents. The electron-withdrawing nature of the bromine atom affects the frontier molecular orbitals (HOMO and LUMO) of the diene, which in turn governs how it aligns with the dienophile to form specific constitutional isomers.

Table 1: Influence of Bromine on Diels-Alder Stereoselectivity

Reactant TypeNumber of ProductsStereoselectivityReference
Non-brominated Chiral Dienol4 DiastereomersLow (55:13:16:16 ratio) vaia.com
Brominated Chiral Dienol1 StereoisomerComplete (endo/exo and facial) vaia.com

Electrocyclic reactions are intramolecular, pericyclic processes that involve the formation of a sigma bond between the termini of a conjugated π-system, resulting in a cyclic product with one fewer π-bond. pharmaguideline.com As a conjugated diene, this compound possesses a 4π-electron system and can theoretically undergo a thermal electrocyclic ring closure to form a 3-bromo-4-vinylcyclobutene derivative.

According to the Woodward-Hoffmann rules for a 4π-electron system under thermal conditions, this ring closure would proceed via a conrotatory mechanism, where the terminal carbons and their substituents rotate in the same direction. vaia.com The reverse reaction, the ring-opening of a substituted cyclobutene (B1205218) to a diene, is also an electrocyclic process and is often favored due to the release of ring strain. vaia.com The stereochemistry of the resulting diene is dictated by the stereochemistry of the starting cyclobutene and the conrotatory motion. vaia.com While these principles are well-established, specific experimental studies on the electrocyclization or rearrangements of this compound itself are not extensively reported.

Diels-Alder Reactions Featuring this compound as Diene

Electrophilic Addition to Conjugated Diene Systems

The conjugated double bonds in this compound make it susceptible to electrophilic addition reactions. When a reagent like HBr adds to a conjugated diene, a mixture of 1,2- and 1,4-addition products is typically observed. masterorganicchemistry.comlibretexts.org The initial step in the mechanism is the protonation of one of the double bonds by the electrophile (H+), which leads to the formation of a resonance-stabilized allylic carbocation. libretexts.orglibretexts.org The subsequent attack by the bromide ion (Br-) can occur at either of the two carbons sharing the positive charge, resulting in the different addition products. libretexts.orgmasterorganicchemistry.com

For example, the addition of HBr to hexa-2,4-diene yields both 4-bromohex-2-ene (a 1,2-addition product) and 2-bromohex-3-ene (a 1,4-addition product). sarthaks.combrainly.comdoubtnut.com The reaction proceeds through an allylic carbocation intermediate that is stabilized by resonance. sarthaks.com

The product distribution between 1,2- and 1,4-addition is often temperature-dependent. masterorganicchemistry.com At lower temperatures, the reaction is under kinetic control, favoring the product that is formed faster (usually the 1,2-adduct). masterorganicchemistry.commasterorganicchemistry.com At higher temperatures, the reaction is under thermodynamic control, and the more stable product (often the 1,4-adduct) predominates as the reaction becomes reversible. masterorganicchemistry.commasterorganicchemistry.com

The table below illustrates the products from the electrophilic addition of HBr to a related compound, 1,3-butadiene, highlighting the formation of both 1,2- and 1,4-adducts. libretexts.org

ReactantReagentConditions1,2-Addition Product1,4-Addition Product
1,3-ButadieneHBrNot specified3-Bromo-1-butene (70%)1-Bromo-2-butene (30%)

This table demonstrates the typical product distribution in electrophilic addition to a conjugated diene.

Regioselectivity in the electrophilic addition to this compound is dictated by the stability of the carbocation intermediate formed upon protonation. libretexts.org According to Markovnikov's rule, the electrophile (e.g., H+ from HBr) will add to the carbon atom that results in the formation of the most stable carbocation. masterorganicchemistry.com In the case of conjugated dienes, this leads to the formation of a resonance-stabilized allylic carbocation. libretexts.org The subsequent attack of the nucleophile (e.g., Br-) can then occur at different positions, leading to regioisomeric products (1,2- and 1,4-adducts). masterorganicchemistry.com

Chemoselectivity refers to the preferential reaction of one functional group over another. In this compound, the conjugated diene system is generally the most reactive site for electrophilic addition. The presence of the bromine atom can influence the reactivity and regioselectivity through inductive and resonance effects.

The choice of reagent and reaction conditions can significantly impact the regio- and chemoselectivity of the addition. For example, the addition of Br2 to a conjugated diene also proceeds via a 1,2- and 1,4-addition pathway, forming a bromonium ion intermediate. masterorganicchemistry.comyoutube.com The attack of the bromide ion at different carbons of this intermediate leads to the different products. youtube.com

The formation of a resonance-stabilized allylic carbocation is a key feature of electrophilic additions to conjugated dienes like this compound. libretexts.orglibretexts.org When an electrophile adds to one of the double bonds, the resulting carbocation has the positive charge delocalized over two carbon atoms. libretexts.org

This resonance stabilization makes the formation of the allylic carbocation more favorable than the formation of a non-allylic carbocation. libretexts.org The true structure of the intermediate is a hybrid of the contributing resonance forms, with the positive charge shared between the two carbons. masterorganicchemistry.com

The subsequent nucleophilic attack can occur at either of the carbon atoms bearing a partial positive charge, leading to the mixture of 1,2- and 1,4-addition products. youtube.com The distribution of the positive charge in the resonance hybrid influences the reaction rate at each site, with the more stable contributing resonance structure often indicating the major kinetic product. youtube.com

The stability of the carbocation intermediate follows the order: tertiary allylic > secondary allylic > primary allylic. Therefore, protonation will occur in a way that generates the most substituted (and therefore most stable) allylic carbocation. libretexts.org

Transition Metal-Catalyzed Transformations

This compound is a versatile substrate for various transition metal-catalyzed reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are particularly prominent. nih.govarkat-usa.org These reactions typically involve the coupling of an organometallic reagent with an organic halide. nih.gov The bromine atom in this compound makes it a suitable electrophilic partner in these transformations.

For example, this compound has been utilized in the synthesis of complex molecules, such as fragments of the natural product borrelidin, through cross-metathesis reactions. beilstein-journals.org It has also been used in the synthesis of imidazoline (B1206853) derivatives that can subsequently undergo intramolecular Diels-Alder reactions. open.ac.uk

The table below summarizes some transition metal-catalyzed reactions involving bromo-substituted compounds, illustrating the versatility of these methods.

Reaction TypeCatalystReactantsProduct Type
Suzuki-Miyaura CouplingPdCl2(dppf)·CH2Cl2Alkenyl bromide, Potassium alkyltrifluoroborateAlkylated alkene
Heck CouplingPd(II)-complexAryl bromide, AlkeneDisubstituted olefin
Buchwald-Hartwig AminationPalladium catalystAryl halide, AmineAryl amine

This table provides examples of common palladium-catalyzed cross-coupling reactions.

The reaction of this compound with transition metals, particularly palladium(0) complexes, can lead to the formation of π-allylmetal complexes. These intermediates are central to many catalytic transformations. The formation of a π-allylpalladium complex typically occurs through the oxidative addition of the carbon-bromine bond to a Pd(0) species.

Once formed, these π-allylpalladium complexes are electrophilic and can be attacked by a wide range of nucleophiles. This reactivity is harnessed in numerous synthetic methodologies, including allylic alkylations. The versatility of these complexes stems from their ability to react with both hard and soft nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.

This compound and its derivatives can participate in homoallylation and difunctionalization reactions, often mediated by transition metals. Homoallylation involves the formation of a new bond at the γ-position relative to a leaving group, resulting in a product with a homoallylic alcohol or amine moiety.

Difunctionalization reactions introduce two new functional groups across the diene system. For example, a copper-mediated intramolecular aminofluorination of a 1,3-diene system derived from (2E,4E)-1-bromohexa-2,4-diene has been reported. rsc.org This reaction proceeds via the addition of a nitrogen and a fluorine atom across the conjugated system.

Reductive Coupling Mechanismssci-hub.se

Reductive coupling reactions represent a powerful method for carbon-carbon bond formation, often utilizing transition metal catalysts to join two electrophilic partners with the aid of a stoichiometric reductant. While specific studies detailing the reductive coupling of this compound are not prevalent, the mechanism can be inferred from extensive research on nickel-catalyzed couplings of other vinyl bromides. researchgate.netnih.gov

Typically, these reactions are catalyzed by a low-valent nickel species, often generated in situ from a Ni(II) precatalyst like NiCl₂ or NiI₂ through reduction by a metal reductant such as manganese or zinc. rsc.orgresearchgate.net The catalytic cycle is believed to commence with the formation of a highly reactive Ni(I) species. This species undergoes oxidative addition to the carbon-bromine bond of this compound, forming an alkenylnickel(III) intermediate. This step is characteristic of cross-electrophile coupling reactions. researchgate.net

Subsequently, this organonickel intermediate can react with a second electrophilic coupling partner. In the absence of a distinct second partner, dimerization or related coupling pathways may occur. The final step involves reductive elimination from the nickel center, which forms the new C-C bond and regenerates a lower-valent nickel species, allowing the catalytic cycle to continue. The specific products would be highly dependent on the reaction conditions and the presence of other coupling partners.

Table 1: Plausible Mechanistic Steps in Nickel-Catalyzed Reductive Coupling

StepDescriptionIntermediate Species
1. Catalyst Activation Reduction of Ni(II) precatalyst to a catalytically active Ni(0) or Ni(I) species by a stoichiometric reductant (e.g., Mn, Zn).Ni(I)X or Ni(0)
2. Oxidative Addition The active nickel catalyst adds to the C-Br bond of this compound.(Hexa-2,4-dien-1-yl)Ni(III)X
3. Transmetalation/Coupling The organonickel intermediate reacts with a second coupling partner (if present).(R)(Hexa-2,4-dien-1-yl)Ni(III)X
4. Reductive Elimination The coupled organic fragments are eliminated from the nickel center, forming the final product and regenerating the catalyst.R-Hexa-2,4-dien-1-yl

Radical Reactions and Mechanistic Pathwaysaskfilo.comchemrxiv.org

This compound is susceptible to radical reactions, particularly at the allylic position. The formation of radical intermediates is a key step that dictates the subsequent reaction pathways. These reactions are typically initiated by light or radical initiators. transformationtutoring.combyjus.com

The general mechanism for radical formation involves three main stages: initiation, propagation, and termination. byjus.com In the context of a reaction involving a bromine source like N-bromosuccinimide (NBS), initiation would create a bromine radical. This radical then abstracts a hydrogen atom from the most labile position on the hydrocarbon chain during the propagation step. For this compound, this would be the C-6 position, which is allylic to the C-4/C-5 double bond, leading to a resonance-stabilized radical.

Allylic Radical Formation and Rearrangementsaskfilo.com

The most significant radical intermediate formed from this compound is the hexa-1,3-dien-5-yl radical, generated by the abstraction of a hydrogen atom from the C-6 methyl group. This radical is highly stabilized by resonance, with the unpaired electron delocalized across positions 6, 4, and 2.

This delocalization means that a subsequent reaction, such as trapping by a bromine atom, can occur at multiple sites, potentially leading to a mixture of constitutional isomers. The reaction of the closely related isomer, 1,4-hexadiene, with NBS is known to produce multiple products due to the formation of different stable radical intermediates. askfilo.comvaia.com

Furthermore, the radical derived from this compound can undergo intramolecular cyclization. Studies on the isomeric compound 6-bromohex-1-ene show that the intermediate 5-hexenyl radical undergoes a rapid 5-exo-trig cyclization to form a (cyclopentyl)methyl radical. researchgate.net The rate constant for this cyclization is approximately 1.8 × 10⁵ s⁻¹ at 20°C. researchgate.net By analogy, the radical formed from this compound could be expected to undergo similar intramolecular reactions, competing with intermolecular trapping events.

Table 2: Comparison of Radical Intermediates and Potential Products

Starting MaterialPrimary Radical IntermediateKey FeaturePotential Subsequent Reactions
1,4-HexadieneHexa-1,4-dien-3-yl radicalResonance-stabilized allylic radicalIsomeric bromohexadiene products askfilo.comvaia.com
6-Bromohex-1-ene5-Hexenyl radicalPrimary radical5-exo-trig cyclization to (cyclopentyl)methyl radical researchgate.net
This compoundHexa-1,3-dien-5-yl radicalDoubly allylic, resonance-stabilizedIsomeric dibromohexadiene products, intramolecular cyclization

Intramolecular Reaction Cascadesbeilstein-journals.orgbeilstein-journals.orgmasterorganicchemistry.com

The conjugated diene system within this compound makes it an excellent substrate for intramolecular reaction cascades, particularly pericyclic reactions like the Diels-Alder reaction and transition-metal-catalyzed cyclizations. masterorganicchemistry.comkhanacademy.org These cascades allow for the rapid construction of complex cyclic and polycyclic frameworks from a single linear precursor.

Research has shown that tethering a dienophile to a diene allows for an Intramolecular Diels-Alder (IMDA) reaction to occur, forming bicyclic systems. masterorganicchemistry.com The reactivity of these systems can be enhanced by substituents. For instance, the presence of a bromine atom on an enone dienophile has been found to increase the rate of cycloaddition. nih.gov This suggests that the bromo-substituted diene system in this compound could be a reactive component in such transformations.

In addition to thermally or Lewis acid-promoted IMDA reactions, palladium-catalyzed intramolecular cyclizations are well-established for substrates containing diene and halide moieties. acs.org For example, systems containing a '2-bromo-1,5-diene' unit can undergo palladium-catalyzed intramolecular Heck cyclization to afford cyclohexenol (B1201834) derivatives with exocyclic dienes. chemrxiv.orgresearchgate.net In these reactions, the palladium catalyst first undergoes oxidative addition to the C-Br bond. The resulting organopalladium species then undergoes an intramolecular insertion reaction with one of the double bonds of the diene system, leading to a new ring structure. Subsequent β-hydride elimination or other termination steps yield the final polycyclic product. chemrxiv.org

Geometric Isomerism (E/Z) and Configurational Stability

This compound can exist as several geometric isomers due to the restricted rotation around the C2=C3 and C4=C5 double bonds. The substitution pattern at each end of the double bonds allows for E/Z isomerism. The four principal geometric isomers are (2E,4E), (2E,4Z), (2Z,4E), and (2Z,4Z).

The stability of these isomers is influenced by steric and electronic factors. Generally, for conjugated dienes, the trans (E) configuration at a double bond is more stable than the cis (Z) configuration due to reduced steric strain between substituents. orgosolver.com Therefore, the (2E,4E) isomer is typically the most thermodynamically stable. The relative stabilities generally follow the trend: (2E,4E) > (2E,4Z) ≈ (2Z,4E) > (2Z,4Z). The (2Z,4Z) isomer experiences significant steric hindrance, making it the least stable.

The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the E/Z configuration to each double bond. For the C2=C3 double bond, the priority is assigned by comparing the atomic numbers of the atoms directly attached to the double bond carbons. Similarly, for the C4=C5 double bond, the priorities of the substituents are compared.

Table 1: Geometric Isomers of this compound

Isomer ConfigurationStructure
(2E,4E)-1-Bromohexa-2,4-diene Br-CH₂-CH=CH-CH=CH-CH₃ (trans, trans)
(2E,4Z)-1-Bromohexa-2,4-diene Br-CH₂-CH=CH-CH=CH-CH₃ (trans, cis)
(2Z,4E)-1-Bromohexa-2,4-diene Br-CH₂-CH=CH-CH=CH-CH₃ (cis, trans)
(2Z,4Z)-1-Bromohexa-2,4-diene Br-CH₂-CH=CH-CH=CH-CH₃ (cis, cis)

Note: The table provides a simplified representation of the isomers. The actual geometry around the double bonds determines the E/Z designation.

Stereoselective Synthesis of this compound Isomers

The controlled synthesis of specific geometric isomers of this compound is essential for their use in stereospecific reactions. Various methods have been developed to achieve high stereoselectivity.

One common approach involves the Wittig reaction or its modifications, such as the Horner-Wadsworth-Emmons (HWE) reaction. The choice of reagents and reaction conditions can favor the formation of either the E or Z isomer. For instance, unstabilized ylides in the Wittig reaction typically yield Z-alkenes, while stabilized ylides favor the formation of E-alkenes.

A stereoselective method for synthesizing (E)-, (E,Z)-, and (E,E)-conjugated dienes has been developed utilizing the alkylation of 3-sulfolenes as a key step. colab.ws This method has been successfully applied to the synthesis of insect sex pheromones with high stereoselectivity. colab.ws

The synthesis of (2E,4E)-1-bromohexa-2,4-diene has been reported through various synthetic routes. nih.gov Additionally, an improved synthesis of a derivative, (2E,4Z)-6-(benzyloxy)-4-bromohexa-2,4-dien-1-ol, has been devised, highlighting the ability to selectively synthesize more complex bromo-diene structures. researchgate.netresearchgate.net

Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi coupling, can also be employed for the stereoselective synthesis of conjugated dienes. The stereochemistry of the starting vinyl halide or vinylboron compound is often retained in the final product. For example, the reaction of a (Z)-vinyl halide can lead to a (Z)-configured double bond in the diene product.

Diastereoselective and Enantioselective Transformations Involving this compound

The conjugated diene system in this compound makes it a valuable substrate in cycloaddition reactions, particularly the Diels-Alder reaction. organic-chemistry.org The stereochemistry of the diene directly influences the stereochemistry of the resulting cyclohexene (B86901) product. The Diels-Alder reaction is a powerful tool for the diastereoselective formation of cyclic compounds. organic-chemistry.org

For instance, the reaction of a (2E,4E)-diene with a dienophile will lead to a different diastereomer than the reaction with a (2Z,4Z)-diene. The "endo rule" in Diels-Alder reactions often predicts the major diastereomer formed, where the substituents of the dienophile are oriented towards the developing pi-system of the diene in the transition state. The presence of the bromine atom can also influence the facial selectivity of the cycloaddition. anu.edu.au

A diastereoselective intramolecular Diels-Alder reaction has been utilized in the asymmetric synthesis of the AB ring moiety of FR182877, a complex natural product. researchgate.net This demonstrates the utility of substituted bromo-dienes in constructing complex molecular architectures with high stereocontrol. In some cases, the presence of a bromine substituent on the dienophile has been shown to reverse the facial selectivity of the Diels-Alder reaction. researchgate.net

Enantioselective transformations involving this compound can be achieved using chiral catalysts or auxiliaries. For example, a chiral Lewis acid catalyst can be used to promote an enantioselective Diels-Alder reaction, leading to the formation of one enantiomer of the product in excess. While specific examples for this compound are not extensively documented in the provided search results, the general principles of asymmetric catalysis are applicable. organic-chemistry.org

Conformational Analysis of this compound Systems

Conjugated dienes can exist in two main planar conformations due to rotation around the central C3-C4 single bond: the s-trans and s-cis conformations. youtube.comchemistrysteps.com The "s" refers to the single bond.

s-trans conformation: The two double bonds are on opposite sides of the central single bond. This conformation is generally more stable due to lower steric hindrance. utexas.edu

s-cis conformation: The two double bonds are on the same side of the central single bond. This conformation is typically higher in energy due to steric repulsion between the inner hydrogen atoms (or other substituents). utexas.edu

The energy barrier for rotation around the C-C single bond in conjugated dienes is higher than in simple alkanes due to the partial double bond character arising from p-orbital overlap across the single bond. youtube.com However, interconversion between the s-trans and s-cis conformers is usually rapid at room temperature.

For this compound, the presence of the bromine atom on the C1 carbon and the methyl group on the C6 carbon will influence the conformational preferences. The bulky bromine atom might introduce additional steric interactions that could affect the relative energies of the s-cis and s-trans conformers and potentially the rotational barrier. The specific geometric isomer ((E,E), (E,Z), etc.) will also play a significant role in determining the most stable conformation. For the Diels-Alder reaction to occur, the diene must adopt the less stable s-cis conformation to allow for the concerted [4+2] cycloaddition. chemistrysteps.comutexas.edu

Table 2: Conformational Analysis of this compound

ConformationDescriptionRelative Stability
s-transDouble bonds are on opposite sides of the C3-C4 single bond.Generally more stable
s-cisDouble bonds are on the same side of the C3-C4 single bond.Generally less stable

Applications of 1 Bromohexa 2,4 Diene in Complex Molecule Synthesis

Building Block for Natural Product Synthesis

The defined structure of 1-bromohexa-2,4-diene and its derivatives makes them ideal starting points or key intermediates for the total synthesis of complex natural products. Chemists utilize this scaffold to introduce specific functionalities and to construct the core skeletons of these intricate molecules.

This compound derivatives are instrumental in synthetic strategies targeting fragments of hexacyclinic acid, a complex polyketide natural product with a unique hexacyclic structure and notable cytotoxic activity against cancer cells. whiterose.ac.ukresearchgate.netgla.ac.uk Specifically, the functionalized diene, (2E,4Z)-6-(benzyloxy)-4-bromohexa-2,4-dien-1-ol, has been identified as a key precursor for Diels-Alder cyclizations to construct the A,B,C-ring system of hexacyclinic acid. whiterose.ac.ukresearchgate.net

Diene Derivative Target Fragment Key Reaction Challenge/Improvement
(2E,4Z)-6-(benzyloxy)-4-bromohexa-2,4-dien-1-olHexacyclinic Acid A,B,C-Ring SystemDiels-Alder CyclizationOriginal synthesis required toxic thallium salts and had low yields; an improved, higher-yielding, thallium-free route was developed. whiterose.ac.ukresearchgate.net

The this compound moiety is a key component in the synthesis of various biologically active compounds, serving as a versatile precursor for introducing specific structural features essential for their activity.

One notable application is in the total synthesis of (-)-majusculoic acid, a marine-derived cyclopropane (B1198618) fatty acid, and its analogs. mdpi.com This natural product exhibits anti-inflammatory properties. The synthesis utilizes a Horner-Wadsworth-Emmons (HWE) reaction with a brominated Horner reagent to construct the conjugated (E,Z)-bromodiene structure. mdpi.com Subsequent hydrolysis yields the final product. Evaluation of the synthetic compounds revealed that (-)-majusculoic acid and certain derivatives showed significant, dose-dependent inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced mouse macrophages, indicating their potential as anti-inflammatory agents. mdpi.com

Furthermore, derivatives of this compound are used to synthesize potential new therapeutics for tuberculosis. Methyl 5-[3-Cyano-5-(2E,4E-hexa-2,4-dien-1-yloxy)phenyl]furan-2-carboxylate was synthesized by reacting (2E,4E)-1-bromohexa-2,4-diene with a key intermediate, methyl 5-(3-cyano-5-hydroxyphenyl)furan-2-carboxylate. nih.gov This compound is part of a series of 5-phenylfuran-2-carboxylic acid derivatives designed to inhibit Mycobacterium tuberculosis (Mtb) salicylate (B1505791) synthase (MbtI), an enzyme crucial for Mtb virulence that is absent in humans. nih.gov

The diene is also utilized in nickel-catalyzed cyclizations for the synthesis of alkaloids like (-)-elaeokanine C and complex molecules such as (+)-prostaglandin F2α. researchgate.net

Compound Synthesized Starting Diene Derivative Biological Activity Synthetic Application
(-)-Majusculoic Acid(2E,4E)-1-bromohexa-2,4-diene moietyAnti-inflammatory mdpi.comPrecursor for constructing the conjugated bromodiene system via HWE reaction. mdpi.com
MbtI Inhibitors(2E,4E)-1-bromohexa-2,4-dieneAntitubercular nih.govUsed in Williamson ether synthesis to create a series of potential tuberculosis treatments. nih.gov
(-)-Elaeokanine CThis compoundAlkaloidUsed in nickel-catalyzed intramolecular cyclization. researchgate.net
(+)-Prostaglandin F2αThis compoundProstaglandinUtilized in nickel-catalyzed cyclization reactions. researchgate.net

Intermediate in the Synthesis of Pharmaceutical and Agrochemical Candidates

The utility of this compound as a precursor for biologically active molecules positions it as a valuable intermediate in the discovery pipeline for new pharmaceutical candidates. The syntheses of MbtI inhibitors for tuberculosis and anti-inflammatory compounds based on the majusculoic acid scaffold highlight its role in medicinal chemistry. mdpi.comnih.gov The ability to use this diene to construct complex molecular frameworks makes it a target for the development of drugs against a range of diseases. While its application in agrochemical synthesis is less documented in the reviewed literature, its role as a versatile building block for complex organic molecules suggests potential in that field as well.

Construction of Polycyclic and Heterocyclic Ring Systems

This compound is a powerful tool for forging complex ring systems through various cycloaddition and cyclization reactions. Its conjugated diene structure is ideal for Diels-Alder reactions, which rapidly build molecular complexity by forming six-membered rings with high stereocontrol. open.ac.ukanu.edu.au These reactions are fundamental in synthetic strategies aiming for polycyclic frameworks common in terpenoid natural products. anu.edu.au

Beyond the classic Diels-Alder reaction, this compound participates in more advanced transformations. Palladium-catalyzed intramolecular cyclizations of systems containing a '2-bromo-1,5-diene-7-yne' moiety have been developed to produce poly-ene substituted cyclohexenols. chemrxiv.org This method provides a high-yielding route to six-membered rings with conjugated bis-exocyclic dienes, which are themselves valuable precursors for further reactions. chemrxiv.org

The diene has also been employed in the construction of heterocyclic systems. For example, it has been used in attempts to synthesize templates for intramolecular Diels-Alder reactions to form bicyclic 2-imidazolines, although in some reported cases the desired cyclization did not occur under thermal conditions. open.ac.uk In other contexts, it has been used in [4+2] cycloadditions with benzynes to create complex fused ring systems. anu.edu.au The bromine atom on the diene can influence the stereochemical outcome of cycloadditions, in some cases rendering a moderately selective reaction completely stereoselective. anu.edu.au

Reaction Type Reactant System Resulting Structure Significance
Diels-Alder ReactionThis compound and a dienophilePolycyclic/Tetracyclic systemsRapid construction of complex frameworks found in natural products. open.ac.ukanu.edu.au
Pd-Catalyzed Intramolecular Cyclization'2-bromo-1,5-diene-7-yne' systemPoly-ene substituted cyclohexenolsHigh-yielding synthesis of 6-membered rings with bis-exocyclic dienes. chemrxiv.org
Benzyne-Diene [4+2] CycloadditionDendralene derived from the diene and a benzyne (B1209423) precursorFused polycyclic aromatic systemsEfficient method for complex ring construction. anu.edu.au

Material Science Applications of Bromodiene Derivatives

While this compound is primarily utilized as a building block in synthetic and medicinal chemistry, related compounds have shown potential in material science. The diyne analogue, 1-bromohexa-2,4-diyne, can undergo polymerization to create polydiacetylenes. These resulting conjugated polymers are of scientific interest due to their unique optical and electronic properties. However, direct applications of this compound itself in material science are not prominently featured in the surveyed literature, with its utility being overwhelmingly concentrated in the synthesis of discrete small molecules rather than polymeric materials.

Advanced Spectroscopic and Structural Elucidation Techniques for 1 Bromohexa 2,4 Diene

Nuclear Magnetic Resonance (NMR) Spectroscopic Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 1-bromohexa-2,4-diene, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule. Analysis of chemical shifts, coupling constants, and integration values allows for the unambiguous assignment of each atom in the structure.

For the (2E,4E)-isomer of this compound, the ¹H NMR spectrum, typically recorded in deuterated chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to the different types of protons. The vinylic protons, which are part of the conjugated double bond system, resonate in the downfield region between δ 5.3 and 6.4 ppm. acs.org The methylene (B1212753) protons (CH₂) adjacent to the bromine atom appear as a doublet around δ 4.19 ppm, and the terminal methyl protons (CH₃) show a doublet at approximately δ 1.80 ppm. acs.org

The ¹³C NMR spectrum provides complementary information. The carbon atoms of the conjugated diene system typically appear between δ 127 and 134 ppm. rsc.org The carbon of the brominated methylene group (CH₂Br) is found further upfield, around δ 35.7 ppm, while the terminal methyl carbon resonates at approximately δ 18.2 ppm. rsc.org

Table 1: Representative ¹H and ¹³C NMR Spectroscopic Data for (2E,4E)-1-Bromohexa-2,4-diene

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Key Correlations & Notes
H-1, H-1' (CH₂Br)~4.19 (d, J ≈ 6.4 Hz)~35.7Protons on the carbon bearing the bromine atom.
H-2 to H-5 (Vinylic)~5.35 - 6.30 (m)~127.4 - 133.2Complex multiplet due to coupling between vinylic protons.
H-6 (CH₃)~1.80 (d, J ≈ 6.4 Hz)~18.2Protons of the terminal methyl group.

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. Data compiled from multiple sources. acs.orgrsc.org

Elucidation of Stereochemistry via NMR Spectroscopy

NMR spectroscopy is crucial for determining the stereochemistry of the double bonds in this compound. The magnitude of the coupling constant (J-value) between adjacent vinylic protons is a key diagnostic tool. For the (2E,4E) isomer, the coupling constants across the double bonds are expected to be large (typically >12 Hz), which is characteristic of a trans (E) configuration.

Advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can further confirm the stereochemistry. NOESY experiments identify protons that are close to each other in space. For the (2E,4E) isomer, NOE correlations would be expected between specific protons that are spatially proximate due to the extended planar arrangement of the diene system. While direct NOESY data for the parent compound is not commonly reported, this technique is a standard method for confirming the stereochemistry of its derivatives. For instance, in complex molecules synthesized from (2E,4E)-1-bromohexa-2,4-diene, NOE analysis has been used to confirm the retention of the trans geometry. wiley-vch.de

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by detecting the vibrational frequencies of its chemical bonds. The spectrum provides characteristic absorption bands that confirm the presence of the conjugated diene and the carbon-bromine bond.

The key absorptions in the IR spectrum of this compound include:

C-H stretching (sp² hybridized carbons): A band appearing above 3000 cm⁻¹ is characteristic of the C-H bonds of the diene.

C-H stretching (sp³ hybridized carbons): Bands appearing just below 3000 cm⁻¹ correspond to the C-H bonds of the methylene and methyl groups.

C=C stretching (conjugated diene): Strong absorptions in the region of 1600-1650 cm⁻¹ are indicative of the conjugated double bond system. rsc.org

C-Br stretching: A distinct band in the lower frequency "fingerprint" region, typically between 500 and 600 cm⁻¹, confirms the presence of the carbon-bromine bond.

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
=C-HStretching3010 - 3095
-C-HStretching2850 - 2960
C=C (conjugated)Stretching1600 - 1650
C-BrStretching500 - 600

Ultraviolet-Visible (UV-Vis) Spectroscopy for Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the conjugated π-system of this compound. Conjugated dienes absorb UV light, promoting an electron from a π bonding orbital to a π* antibonding orbital (a π → π* transition). The wavelength of maximum absorbance (λmax) is a characteristic feature of the extent of conjugation.

For this compound, the conjugated system of two double bonds is the chromophore responsible for UV absorption. The λmax can be predicted using Woodward-Fieser rules. The base value for an acyclic conjugated diene is 217 nm. The methyl group attached to the diene system acts as an alkyl substituent, which typically adds about 5 nm to the base value. Therefore, the predicted λmax for this compound is approximately 222 nm. This absorption confirms the presence of the conjugated diene structure.

Mass Spectrometric Approaches for Molecular Structure Determination

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of this compound, which helps in confirming its molecular formula and structure. The molecular formula is C₆H₉Br, with a monoisotopic mass of approximately 159.99 Da. chemspider.comnih.gov

A key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern of the molecular ion peak. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, of almost equal intensity, which is a definitive indicator of the presence of a single bromine atom in the molecule.

Common fragmentation pathways observed in the mass spectrum would include:

Loss of a bromine atom: The cleavage of the C-Br bond is a common fragmentation, leading to a significant peak at [M-Br]⁺ (m/z ≈ 81).

Allylic cleavage: Fragmentation at the allylic position can also occur, leading to various smaller charged fragments.

Table 3: Expected Mass Spectrometric Data for this compound

Ion/Fragment m/z (mass/charge) Significance
[C₆H₉⁸¹Br]⁺~162Molecular ion peak (M+2)
[C₆H₉⁷⁹Br]⁺~160Molecular ion peak (M)
[C₆H₉]⁺~81Loss of the bromine atom ([M-Br]⁺)

X-ray Crystallography for Solid-State Structural Analysis (if applicable to derivatives)

While this compound is typically an oil or low-melting solid, its derivatives can often be prepared as stable crystalline solids suitable for X-ray crystallography. This technique provides precise information about bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state.

For example, single-crystal X-ray diffraction has been used to determine the molecular structure of complex molecules synthesized using this compound as a building block. acs.org These studies have confirmed the stereochemistry of the final products and provided insights into their conformational preferences. In one such analysis of a derivative, the compound was found to crystallize in the triclinic space group P-1, and the study confirmed the nearly planar conformation of a key part of the molecule derived from the diene precursor. acs.org This demonstrates the utility of X-ray crystallography in validating the structures of complex molecules synthesized from this compound. acs.org

Chiroptical Spectroscopic Methods for Enantiomeric Excess Determination (if applicable)

Chiroptical spectroscopic methods, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules. The most common isomer, (2E,4E)-1-bromohexa-2,4-diene, is achiral and therefore does not exhibit chiroptical activity.

However, this compound is a valuable precursor in asymmetric synthesis, where it is used to create new chiral centers. rsc.org When it is incorporated into a chiral molecule, the resulting product will be optically active. In such cases, chiroptical spectroscopy becomes an essential tool for determining the enantiomeric excess (e.e.) and the absolute configuration of the synthesized chiral products. These methods measure the differential absorption or rotation of left- and right-circularly polarized light, providing a quantitative measure of the product's stereochemical purity.

Theoretical and Computational Approaches in 1 Bromohexa 2,4 Diene Research

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the behavior of 1-bromohexa-2,4-diene. These methods solve approximations of the Schrödinger equation to determine the electronic distribution and energy of the molecule, which in turn dictates its structure and reactivity.

Density Functional Theory (DFT) Studies on Reaction Pathways

Density Functional Theory (DFT) has become a cornerstone of computational organic chemistry for its balance of accuracy and computational cost. DFT methods are particularly useful for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction pathways.

For a molecule like this compound, DFT calculations can be employed to investigate various reactions, such as cycloadditions or nucleophilic substitutions. By calculating the energies of reactants, transition states, and products, chemists can predict the feasibility and kinetics of a proposed reaction. For instance, in Diels-Alder reactions, DFT can be used to determine the activation energies for the formation of different regioisomers, providing a theoretical basis for experimentally observed selectivities. nih.govorientjchem.orgorientjchem.org Studies on other substituted dienes have successfully used DFT to elucidate the factors controlling regioselectivity, such as the electronic effects of substituents. nih.govconicet.gov.ar For example, in the Diels-Alder reaction of a substituted anthracene (B1667546) with an unsymmetrical dienophile, DFT calculations were able to predict which of the two possible regioisomeric products would be favored by comparing the activation energies of the competing pathways. orientjchem.orgorientjchem.org

A typical DFT study on a reaction of this compound would involve:

Geometry Optimization: Finding the lowest energy structures for the reactants, products, and any intermediates.

Transition State Searching: Locating the highest energy point along the reaction coordinate, which represents the kinetic barrier to the reaction.

Frequency Calculations: Confirming the nature of the stationary points (minima for stable species, first-order saddle point for transition states) and calculating thermodynamic properties.

Although specific DFT studies on the reaction pathways of this compound are not prevalent in the literature, the methodology is well-established for analogous systems. acs.org

Molecular Orbital Analysis for Pericyclic Reaction Mechanisms

Pericyclic reactions, such as electrocyclizations and cycloadditions, are a key class of reactions for conjugated dienes. The stereochemical outcomes of these reactions are famously governed by the symmetry of the molecular orbitals involved, as described by the Woodward-Hoffmann rules. rsc.org Frontier Molecular Orbital (FMO) theory, a simplified approach, focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. msu.edu

For this compound, molecular orbital analysis can predict the stereochemical course of its pericyclic reactions. The presence of the bromine atom and the alkyl group will perturb the symmetry and energy of the diene's molecular orbitals compared to unsubstituted 1,3-butadiene (B125203). openstax.org These perturbations are key to understanding the regioselectivity in reactions like the Diels-Alder reaction. jocse.org The interaction between the HOMO of the diene and the LUMO of a dienophile (or vice-versa) will be strongest at the atoms with the largest orbital coefficients, guiding the formation of the new sigma bonds. msu.edu

ReactantOrbitalKey InteractionPredicted Outcome
This compound (Diene)HOMOGoverns regioselectivity in normal electron demand Diels-Alder reactions.The larger coefficients on the terminal carbons of the diene and dienophile orbitals dictate the preferred orientation of attack.
DienophileLUMO
This compound (Diene)LUMOGoverns regioselectivity in inverse electron demand Diels-Alder reactions.The bromine substituent will influence the energy and coefficients of the LUMO, affecting reactivity.
DienophileHOMO

Molecular Dynamics Simulations for Conformational Landscapes

While quantum chemical calculations are excellent for studying static structures and reaction pathways, molecular dynamics (MD) simulations provide a way to explore the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, generating a trajectory that reveals how the molecule moves, vibrates, and changes conformation.

For an acyclic molecule like this compound, there is considerable conformational flexibility around the single bonds. MD simulations can be used to explore the conformational landscape, identifying the most stable conformers and the energy barriers between them. nih.govnih.gov This is crucial because the reactivity of the diene can be highly dependent on its conformation. For many pericyclic reactions, the diene must adopt an s-cis conformation for the reaction to occur. MD simulations can provide information on the equilibrium population of the s-cis versus the s-trans conformers.

A typical MD simulation protocol for this compound would involve:

Assigning a force field, which is a set of parameters that describes the potential energy of the system.

Placing the molecule in a simulation box, often with a solvent to mimic experimental conditions.

Running the simulation for a set amount of time, saving the atomic coordinates at regular intervals.

Analyzing the resulting trajectory to identify conformational preferences and dynamic processes.

Prediction of Regio- and Stereoselectivity in Bromodiene Reactions

Computational chemistry has become an indispensable tool for predicting the outcome of reactions where multiple products are possible. rsc.org For reactions involving this compound, predicting the regio- and stereoselectivity is crucial for its synthetic applications.

Regioselectivity in reactions like the Diels-Alder reaction is often governed by electronic effects. As discussed in the context of FMO theory, the electronic-donating or -withdrawing nature of substituents on the diene and dienophile determines the relative energies of the interacting orbitals and the magnitudes of the orbital coefficients at the reacting centers. mdpi.com DFT calculations of transition state energies for the different possible regioisomeric pathways provide a robust method for predicting the major product. nih.govconicet.gov.ar

Stereoselectivity , such as the preference for endo or exo products in the Diels-Alder reaction, arises from a combination of electronic and steric factors. Secondary orbital interactions are often invoked to explain the common preference for the endo product. However, steric clashes in the transition state can favor the exo product. Computational models can quantify these competing effects by calculating the relative energies of the endo and exo transition states. nih.govresearchgate.net For substituted dienes, the facial selectivity (attack from one face of the diene versus the other) can also be predicted by examining the steric hindrance around the diene. longdom.org

Selectivity TypeGoverning FactorsComputational Approach
RegioselectivityElectronic effects (FMO energies and coefficients)DFT calculation of transition state energies for different regioisomeric pathways.
Stereoselectivity (Endo/Exo)Secondary orbital interactions, steric hindranceDFT calculation of relative energies of endo and exo transition states.
Stereoselectivity (Facial)Steric hindrance from substituentsAnalysis of the steric environment around the diene in the transition state.

Future Research Directions and Emerging Methodologies

Sustainable and Green Chemistry Approaches for Bromodiene Synthesis

The pursuit of environmentally benign synthetic methods has cast a spotlight on the production of halogenated compounds like 1-bromohexa-2,4-diene. Future research is increasingly directed towards replacing traditional bromination techniques, which often involve hazardous reagents like elemental bromine and chlorinated solvents, with more sustainable alternatives. nih.govnih.gov Green chemistry principles, such as atom economy, use of safer solvents, and catalytic processes, are central to these emerging methodologies. mdpi.comresearchgate.net

A significant area of development is the in-situ generation of brominating agents. For instance, the oxidation of bromide salts (e.g., KBr or HBr) with a benign oxidant like sodium hypochlorite can produce bromine directly in the reaction mixture, minimizing the risks associated with handling and transporting molecular bromine. nih.govnih.gov This approach, particularly when adapted to continuous flow reactor systems, offers enhanced safety and control over the reaction.

Furthermore, the replacement of conventional volatile organic compounds (VOCs) with greener solvents is a key research thrust. The potential of water, ionic liquids, or deep eutectic solvents as reaction media for the bromination of conjugated dienes is an area ripe for exploration. These solvents can offer benefits in terms of reduced toxicity, flammability, and environmental impact. researchgate.net

Table 1: Comparison of Traditional and Green Bromination Approaches

FeatureTraditional BrominationPotential Green Approaches
Brominating Agent Molecular Bromine (Br₂)In-situ generated Br₂ from KBr/NaOCl
Solvent Chlorinated hydrocarbons (e.g., CCl₄)Water, ionic liquids, deep eutectic solvents
Safety High toxicity, corrosive, potential for runaway reactionsReduced handling of hazardous materials, improved reaction control
Waste Halogenated organic wasteAqueous salt solutions, potentially recyclable solvents

Chemoenzymatic Synthesis of Functionalized Bromodienes

Chemoenzymatic synthesis, which integrates the high selectivity of enzymes with the versatility of chemical transformations, presents a promising frontier for the synthesis of functionalized bromodienes. While direct enzymatic bromination of a hydrocarbon like hexa-2,4-diene is not yet a well-established method, future research may focus on engineering halogenating enzymes for this purpose. Nature has evolved a diverse array of halogenases that can install bromine atoms onto organic molecules with remarkable regio- and stereoselectivity. nih.govnih.gov Harnessing this enzymatic machinery could provide a direct and green route to this compound and its derivatives.

An alternative chemoenzymatic strategy involves the enzymatic modification of a diene precursor, followed by a chemical bromination step. For example, lipases could be employed for the kinetic resolution of a racemic diene alcohol, yielding an enantiopure precursor for subsequent bromination. This approach would allow for the synthesis of chiral, non-racemic functionalized bromodienes, which are valuable building blocks in asymmetric synthesis. The development of enzymatic systems for the production of dienes from renewable feedstocks is also an active area of research that could provide sustainable starting materials for these chemoenzymatic routes. dntb.gov.uagoogle.comgoogle.com

Photo- and Electrochemical Reactions of this compound

The unique electronic properties of the conjugated diene system in this compound make it a candidate for novel photochemical and electrochemical transformations. Photochemical reactions, initiated by the absorption of light, can induce various transformations in dienes, including cis-trans isomerizations and electrocyclization reactions. libretexts.orgrsc.orgresearchgate.netgcwk.ac.in For this compound, irradiation could potentially lead to the formation of cyclic brominated compounds or isomers with different double bond configurations, which may possess interesting biological or material properties.

Electrochemistry offers a reagent-free method for activating the carbon-bromine bond. The electrochemical reduction of organobromides can generate highly reactive radical anions or carbanions, which can then participate in a variety of bond-forming reactions. While specific studies on this compound are yet to be reported, the electrochemical reduction of related compounds suggests that this could be a viable method for inducing cyclization or coupling reactions under mild conditions. rsc.org The growing interest in electrosynthesis within the pharmaceutical and fine chemical industries suggests that the electrochemical behavior of this compound is a promising area for future investigation. acs.org

Development of Novel Catalytic Systems for Bromodiene Transformations

The development of new and efficient catalytic systems is paramount for unlocking the full synthetic potential of this compound. Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and the vinyl bromide moiety in this compound makes it an ideal substrate for such transformations. nih.govbris.ac.uk Future research will likely focus on the application of well-established coupling reactions like the Suzuki, Heck, and Sonogashira reactions to synthesize a diverse range of substituted dienes. whiterose.ac.uk

Beyond traditional palladium catalysts, research into novel catalytic systems involving other transition metals, such as nickel or copper, could reveal new modes of reactivity for this compound. The development of catalysts that can promote novel cyclization or isomerization reactions of bromodienes is also a significant area of interest. For instance, palladium-catalyzed intramolecular cyclization has been shown to be a powerful tool for the synthesis of complex carbocycles from diene substrates. divyarasayan.org

Table 2: Potential Catalytic Transformations of this compound

Reaction TypeCatalyst System (Example)Potential Product Class
Suzuki CouplingPd(PPh₃)₄, baseAryl- or vinyl-substituted hexadienes
Heck CouplingPd(OAc)₂, ligandAlkenyl-substituted hexadienes
Sonogashira CouplingPdCl₂(PPh₃)₂, CuIAlkynyl-substituted hexadienes
Stille CouplingPd(PPh₃)₄Stannylated dienes or coupled products
Intramolecular CyclizationPalladium(II) complexesFused carbocyclic systems

Exploration of this compound in Supramolecular Chemistry and Materials Science

The conjugated diene structure of this compound makes it an attractive building block for the construction of novel supramolecular assemblies and polymeric materials. The diene functionality is a key component in the Diels-Alder reaction, a powerful and atom-economical method for forming six-membered rings. youtube.comwhiterose.ac.ukleah4sci.com By reacting this compound with various dienophiles, it is possible to create complex cyclic structures that can serve as monomers for supramolecular polymerization or as components of larger, well-defined architectures. researchgate.netnih.gov

In the realm of materials science, this compound holds promise as a monomer for the synthesis of functional polymers. The polymerization of conjugated dienes can lead to the formation of materials with interesting electronic and mechanical properties, such as synthetic rubbers. openstax.orglibretexts.orglibretexts.org The presence of the bromine atom in this compound offers a handle for post-polymerization modification, allowing for the introduction of a wide range of functional groups to tailor the properties of the resulting polymer. Furthermore, the polymerization of diynes, which are structurally related to dienes, is a known method for producing conjugated polymers with unique optical and electronic properties, suggesting that polymers derived from this compound could also exhibit interesting characteristics. mdpi.com

Q & A

Basic: What are the optimized laboratory synthesis methods for 1-Bromohexa-2,4-diene?

Methodological Answer :
The synthesis of this compound typically involves bromination of hexa-2,4-diene. A controlled approach using N-bromosuccinimide (NBS) in a non-polar solvent (e.g., CCl₄) under inert atmosphere at 0–5°C is recommended to minimize side reactions like allylic bromination or polymerization . Evidence from analogous brominated dienes (e.g., 4-(Bromomethyl)-1,1-dimethylcyclohexane) highlights the importance of temperature control and solvent choice to achieve yields >80% . For isomerically pure products, chromatographic separation (e.g., silica gel with hexane/ethyl acetate) is critical.

Basic: How can spectroscopic techniques distinguish between cis/trans isomers of this compound?

Methodological Answer :
NMR spectroscopy is pivotal for isomer differentiation. In ¹H NMR, coupling constants (J-values) between vicinal protons in the diene system vary: cis protons (J ≈ 10–12 Hz) vs. trans (J ≈ 15–18 Hz). For ¹³C NMR, chemical shifts of the brominated carbon and adjacent carbons differ due to electronic effects. Mass spectrometry (EI-MS) can confirm molecular ion peaks (m/z ≈ 162 for C₆H₇Br) and fragmentation patterns . Comparative analysis with known brominated dienes (e.g., 1-Bromo-4,4-dimethylcyclohex-1-ene) provides reference data .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer :
This compound is likely a lachrymator and skin irritant, similar to 4-(Bromomethyl)benzaldehyde. Key protocols include:

  • Use of nitrile gloves, goggles, and fume hoods during handling.
  • Immediate decontamination of spills with ethanol/water mixtures to neutralize reactive bromine species .
  • Storage in amber glass under nitrogen at –20°C to prevent degradation. Toxicity data should be extrapolated from structurally related brominated alkenes, as direct studies are scarce .

Advanced: How does this compound react with ozone, and what are the implications for atmospheric chemistry studies?

Methodological Answer :
Reaction kinetics with ozone depend on the diene’s conformation. Rate coefficients (k298K) for cis and trans isomers of hexa-2,4-diene analogs suggest a factor of 3 difference in reactivity due to steric and electronic effects . Computational studies (e.g., DFT) can model transition states, revealing that bromine’s electron-withdrawing effect accelerates ozone addition at the less substituted double bond. Experimental validation via gas-phase FTIR or GC-MS is recommended to quantify products like brominated carbonyl compounds .

Advanced: What is the role of this compound in Diels-Alder reactions, and how does bromine substitution influence regioselectivity?

Methodological Answer :
As a dienophile, the bromine atom increases electrophilicity, enhancing reactivity toward electron-rich dienes. For example, reactions with furan derivatives yield brominated bicyclic adducts. Steric effects from bromine may favor endo selectivity, as seen in maleic anhydride-Diels-Alder adducts of hexa-2,4-diene . Kinetic studies under varying temperatures (25–80°C) and solvent polarities (e.g., DCM vs. THF) are critical to optimize yields and selectivity .

Advanced: How does the reactivity of this compound compare to other brominated dienes (e.g., 1-Bromo-4,4-dimethylcyclohex-1-ene)?

Methodological Answer :
Comparative analysis reveals:

  • Steric Effects : Methyl groups in 1-Bromo-4,4-dimethylcyclohex-1-ene hinder nucleophilic substitution, whereas this compound’s linear structure favors SN2 pathways .
  • Thermodynamic Stability : Hexa-2,4-diene derivatives exhibit lower activation energies for elimination reactions due to conjugation stabilization, unlike cyclic analogs .
  • Applications : The linear diene is more suitable for polymer precursors, while cyclic variants are preferred in medicinal chemistry .

Methodological: How should researchers address contradictions in reaction yield data for this compound synthesis?

Methodological Answer :
Discrepancies often arise from isomerization or trace moisture. Strategies include:

  • Replicate experiments under strictly anhydrous conditions.
  • Use statistical tools (e.g., ANOVA) to assess variability across batches.
  • Cross-validate yields via independent methods (e.g., GC-MS vs. NMR) .
  • Reference analogous compounds (e.g., 4-Bromo-2-chlorophenol) to identify systemic errors in bromination protocols .

Advanced: What computational approaches predict the electronic structure and reactivity of this compound?

Methodological Answer :
Quantum chemical calculations (e.g., DFT at B3LYP/6-311+G(d,p)) model the compound’s HOMO-LUMO gaps, revealing bromine’s electron-withdrawing effect on π-system polarization . Molecular dynamics simulations can predict solvent interactions, while QSAR studies correlate substituent effects with reaction rates. Tools like PubChem’s computational data (e.g., InChI=1S/C6H7Br) provide baseline parameters for validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.